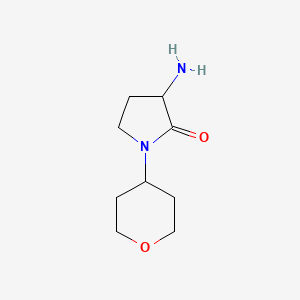

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

3-amino-1-(oxan-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7/h7-8H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOJSDBUEKEKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Optically active butyl-1,2,4-trimesylate : This intermediate, a methanesulphonic acid ester, serves as a key precursor. It is synthesized from appropriately substituted butane derivatives.

- Primary amine (R1NH2) : Used for nucleophilic substitution, where R1 can be benzyl or other protective groups.

- Pyrrolidine derivative of formula III : Formed by the reaction of the butyl-1,2,4-trimesylate with the primary amine in tetrahydrofuran (THF).

Reaction Conditions

- The conversion of butyl-1,2,4-trimesylate to the pyrrolidine derivative is performed in tetrahydrofuran at temperatures ranging from 0°C to 70°C, preferably 50-60°C.

- Amino protecting group substitution (e.g., benzyl to allyloxycarbonyl) occurs in the presence of allyl haloformate in inert solvents like heptane, at 0-100°C, preferably 30-70°C.

- Introduction of the amino group to yield the final 3-amino-pyrrolidine derivative is carried out under pressure (3x10^6 to 2x10^7 Pa), preferably 5x10^6 to 8x10^6 Pa, at 20-200°C, optimally 100-150°C, in solvents such as tetrahydrofuran or dimethoxyethane.

Protection and Deprotection Steps

- Protection of hydroxyl groups is essential to prevent side reactions and to control regioselectivity.

- Amino groups are protected with groups like benzyl or allyloxycarbonyl during intermediate steps and later deprotected to yield the free amine.

- Selection of protecting groups is critical to minimize the number of reaction steps and to maximize yields.

Summary of Key Reaction Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1. Formation of butyl-1,2,4-trimesylate | Substituted butane derivatives | Standard esterification | Key intermediate formation | Optically active intermediate |

| 2. Nucleophilic substitution | Butyl-1,2,4-trimesylate + R1NH2 (e.g., benzyl amine) | THF, 0-70°C (preferably 50-60°C) | Formation of pyrrolidine derivative | Protected pyrrolidine derivative |

| 3. Amino protecting group exchange | Pyrrolidine derivative + allyl haloformate | Inert solvent (e.g., heptane), 0-100°C (preferably 30-70°C) | Protect amino group with allyloxycarbonyl | Protected amino pyrrolidine |

| 4. Amino group introduction | Protected pyrrolidine + R2R3NH | THF or dimethoxyethane, 3x10^6-2x10^7 Pa, 20-200°C (preferably 100-150°C) | Final amino substitution | 3-Amino-pyrrolidine derivative |

Optical Activity and Yield

- The described method enables preparation of both racemic and optically active 3-aminopyrrolidine derivatives.

- The choice of protecting groups and reaction conditions significantly influences the optical purity and chemical yield.

- High optical and chemical yields are achievable, particularly when R2 and R3 are hydrogen, reducing the number of steps required.

Research Findings and Industrial Relevance

- These preparation methods have been patented and are used in the production of cephalosporin derivatives and other pharmaceutical compounds.

- The process is scalable and adaptable for industrial synthesis due to its efficiency and selectivity.

- The pressure and temperature parameters are optimized to balance reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one has several scientific research applications across different fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.

Receptors: It can bind to receptors, triggering signal transduction pathways that result in physiological responses.

Comparison with Similar Compounds

Structural and Functional Differences

- In contrast, the 4-tert-butylbenzyl group in its analog increases hydrophobicity, which may enhance membrane permeability but reduce solubility . Positional Isomerism: Moving the amino group from the 3-position (as in the parent compound) to the 4-position (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) alters hydrogen-bonding interactions, which could impact receptor binding .

- Safety Profiles: 3-Amino-1-hydroxy-pyrrolidin-2-one is noted for its low hazard profile, whereas 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one requires medical consultation upon exposure due to unspecified risks . No safety data exists for the oxan-4-yl derivative .

Biological Activity

Overview

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. Its unique structural characteristics, including an amino group and an oxan-4-yl substituent, suggest potential for diverse biological activities. This compound has attracted attention in medicinal chemistry due to its promising pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant physiological effects. The precise mechanisms remain under investigation, but initial studies indicate that the compound may influence cellular signaling pathways, potentially impacting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary data suggest that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, revealing cytotoxic effects that warrant further exploration. The compound's ability to induce apoptosis in cancer cells has been noted as a critical area for future research.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparative table highlighting key features:

| Compound Name | Structure Type | Notable Activity | References |

|---|---|---|---|

| This compound | Pyrrolidin-2-one | Antimicrobial, Anticancer | |

| 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin | Dihydropyridine | Antimicrobial | |

| 4-(Oxan-4-yl)pyrrolidin-2-one | Pyrrolidin derivative | Potential neuroprotective |

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

- Antimicrobial Screening : A study conducted by Benchchem demonstrated the compound's efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Cell Line Studies : Research published in medicinal chemistry journals has highlighted the compound's ability to induce apoptosis in specific cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The IC50 values observed were promising, indicating effective cytotoxicity at low concentrations .

- Mechanistic Insights : Investigations into the biochemical pathways affected by this compound revealed that it may interact with key signaling molecules involved in cell survival and proliferation. This interaction could explain its dual role as an antimicrobial and anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Formation of the pyrrolidinone core via cyclization of intermediates (e.g., pyrrolidine-2-carbaldehyde derivatives) under acidic or catalytic conditions .

- Step 2 : Introduction of the oxan-4-yl group using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 3 : Amination at the 3-position via reductive amination or enzymatic methods.

- Optimization : Monitor reaction efficiency using HPLC or LC-MS, adjusting solvent polarity (e.g., DMF vs. THF) and temperature to maximize yield .

Q. How is the structural identity of this compound validated experimentally?

- Techniques :

- X-ray crystallography : Use SHELXL ( ) for refinement of crystal structures to confirm bond angles and stereochemistry.

- NMR spectroscopy : Assign peaks for the oxan-4-yl group (e.g., δ 3.5–4.0 ppm for axial/equatorial protons) and pyrrolidinone carbonyl (δ ~175 ppm in NMR) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 199.2) .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

- Properties :

- LogP : Estimated ~0.5–1.2 (oxan-4-yl enhances lipophilicity vs. phenyl analogs) .

- Solubility : Poor in water; use DMSO or ethanol for in vitro assays.

- pKa : Amino group (~8.5) and lactam NH (~2.5) affect protonation states in biological media .

Q. Which chemical reactions are most relevant for functionalizing this compound?

- Reactions :

- Acylation : React with acetic anhydride to protect the amino group.

- Oxidation : Use KMnO/HO to modify the pyrrolidinone ring .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the oxan-4-yl position .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methods :

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes/receptors). Compare with fluorophenyl analogs () to assess oxan-4-yl’s steric/electronic effects.

- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (GROMACS) .

- Validation : Correlate docking scores with in vitro IC values from enzyme inhibition assays.

Q. What structure-activity relationships (SAR) differentiate the oxan-4-yl substituent from other groups (e.g., fluorophenyl)?

- Key Findings :

- Lipophilicity : Oxan-4-yl increases logP vs. fluorophenyl, potentially enhancing membrane permeability .

- Metabolic stability : Tetrahydropyran’s rigidity may reduce CYP450-mediated oxidation vs. flexible alkyl chains.

- Synthetic Accessibility : Oxan-4-yl’s sp-hybridized oxygen simplifies regioselective modifications .

Q. How can analytical methods resolve contradictions in reported toxicity data for pyrrolidinone derivatives?

- Approach :

- In vitro assays : Use HepG2 cells for cytotoxicity screening (MTT assay) and Ames test for mutagenicity .

- In silico tools : Apply ProTox-II to predict organ-specific toxicity and prioritize experimental validation .

Q. What strategies improve the resolution of enantiomers in chiral derivatives of this compound?

- Chromatography :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- SFC : Supercritical CO with methanol co-solvent for faster separation .

Tables for Key Comparisons

Table 1 : Comparative Reactivity of Substituents in Pyrrolidinone Derivatives

| Substituent | Reaction with KMnO | LogP | Metabolic Stability |

|---|---|---|---|

| Oxan-4-yl | Slow oxidation | 1.2 | High |

| 4-Fluorophenyl | Fast oxidation | 0.8 | Moderate |

| 4-Chlorophenyl | Moderate oxidation | 1.5 | Low |

Table 2 : Crystallographic Data Refinement Tools

| Software | Application | Reference |

|---|---|---|

| SHELXL | Small-molecule refinement | |

| ORTEP-III | Thermal ellipsoid visualization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.